![molecular formula C35H64O5 B163636 (2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one CAS No. 138682-32-3](/img/structure/B163636.png)
(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one, also known as HHT, is a natural product isolated from the marine sponge Haliclona sp. HHT has been found to possess various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Scientific Research Applications
Synthesis and Applications in Chemistry
- Non-iterative Asymmetric Synthesis : A compound structurally related to (2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one was used in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. This synthesis exhibited high stereo- and enantioselectivity, indicating potential applications in creating specific chiral molecules (Meilert, Pettit, & Vogel, 2004).
Biological and Medicinal Research
- Antioxidant Properties : A molecular combination involving a structure similar to the compound showed significant antioxidant effects. This combination was designed using vitamin C and E analogues and tested for radical scavenging activities, suggesting potential use in therapies for diseases involving free radical damage (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Cytotoxicity and Cancer Research
- Cytotoxicity in Cancer Cell Lines : Certain derivatives of the compound exhibited cytotoxicity towards marine P388 lymphocytic leukemia and various human cancer cell lines. This highlights the potential of these compounds in cancer research and therapy, especially in targeting specific cancer cell types (Meilert, Pettit, & Vogel, 2004).
Properties
| 138682-32-3 | |
Molecular Formula |
C35H64O5 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H64O5/c1-3-4-5-6-7-8-12-15-18-21-24-31(36)33-26-27-34(40-33)32(37)25-22-19-16-13-10-9-11-14-17-20-23-30-28-29(2)39-35(30)38/h28-29,31-34,36-37H,3-27H2,1-2H3/t29-,31+,32+,33+,34+/m0/s1 |
InChI Key |
RBSBTRALZZSVBA-OTUMHNDOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCCCCCCCCC2=C[C@@H](OC2=O)C)O)O |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCCCC2=CC(OC2=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



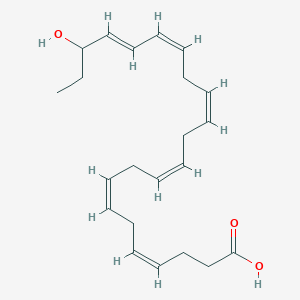


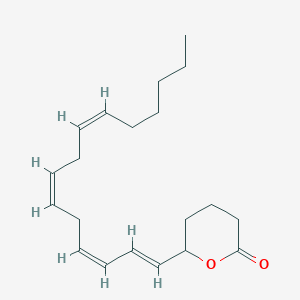
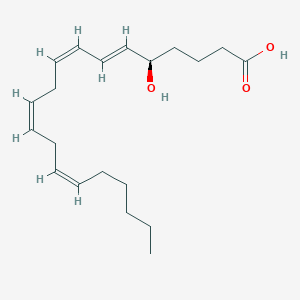
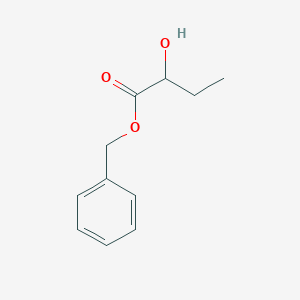
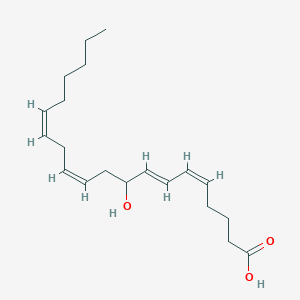

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)




